Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester
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Overview
Description
Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, featuring both hydroxy and oxo functional groups. This compound is also known by its IUPAC name, ethyl 4-hydroxy-5-oxohexanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester can be synthesized through various methods. One common approach involves the esterification of hexanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. For instance, the hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 5-oxo-, ethyl ester: Similar structure but lacks the hydroxy group.
Ethyl 5-oxohexanoate: Another name for hexanoic acid, 5-oxo-, ethyl ester.
Ethyl 4-acetylbutyrate: A related ester with a different carbon chain length
Uniqueness
Hexanoic acid, 4-hydroxy-5-oxo-, ethyl ester is unique due to the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
105469-26-9 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-oxohexanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h7,10H,3-5H2,1-2H3 |
InChI Key |
NCMWEHNWCPHXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)C)O |
Origin of Product |
United States |
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